

Physicochemical Properties of Esafoxolaner: A Technical Guide for Formulation Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Esafoxolaner, the (S)-enantiomer of afoxolaner, is a potent ectoparasiticide belonging to the isoxazoline class of drugs.[1][2] Its efficacy is critically dependent on its formulation, which ensures proper delivery and absorption of the active pharmaceutical ingredient (API). A thorough understanding of the physicochemical properties of **Esafoxolaner** is paramount for the rational design and development of stable, effective, and safe topical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Esafoxolaner** relevant to formulation, details of experimental protocols for their determination, and visual representations of its mechanism of action and formulation development workflow.

While specific experimental data for **Esafoxolaner** are limited in publicly available literature, this guide leverages data on the racemic mixture, afoxolaner, as a close surrogate, alongside general principles of pharmaceutical science.

Core Physicochemical Properties

A summary of the known and estimated physicochemical properties of **Esafoxolaner** and Afoxolaner is presented below. These parameters are crucial for predicting the behavior of the molecule during formulation, manufacturing, storage, and in vivo application.



Property	Value	Source/Comment
Chemical Formula	C26H17ClF9N3O3	PubChem
Molecular Weight	625.9 g/mol	
Physical Form	Crystalline compound	
Solubility	Soluble in organic solvents. Poorly soluble in aqueous media.	Quantitative data for specific solvents are not readily available. Formulation with cosolvents is necessary for topical solutions.
Melting Point	Not experimentally determined for Esafoxolaner.	As a crystalline solid, a distinct melting point is expected. This is a critical parameter for assessing purity and physical stability.
pKa	Not experimentally determined for Esafoxolaner.	The molecule contains functional groups that may exhibit acidic or basic properties, influencing solubility and absorption at different pH values.
LogP (Octanol-Water Partition Coefficient)	Not experimentally determined for Esafoxolaner.	The high lipophilicity of isoxazolines is crucial for their insecticidal activity and skin penetration.
Stability	Keep the unused applicator in the blister package in order to protect from light. Store at room temperature (15-30°C).	Stability studies are essential to determine shelf-life and appropriate storage conditions for the final formulation.

Mechanism of Action: Targeting Insect GABA-Gated Chloride Channels





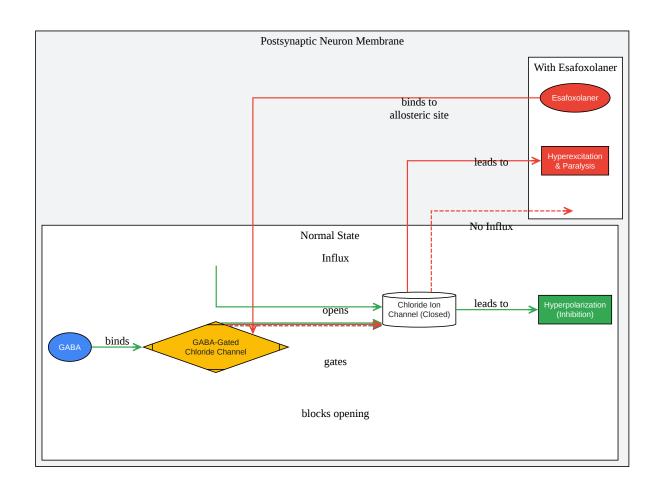


Esafoxolaner exerts its insecticidal and acaricidal effects by acting as a non-competitive antagonist of ligand-gated chloride channels, primarily those gated by the neurotransmitter gamma-aminobutyric acid (GABA).[1] This action is selective for insect and acarine nerve and muscle cells.[1]

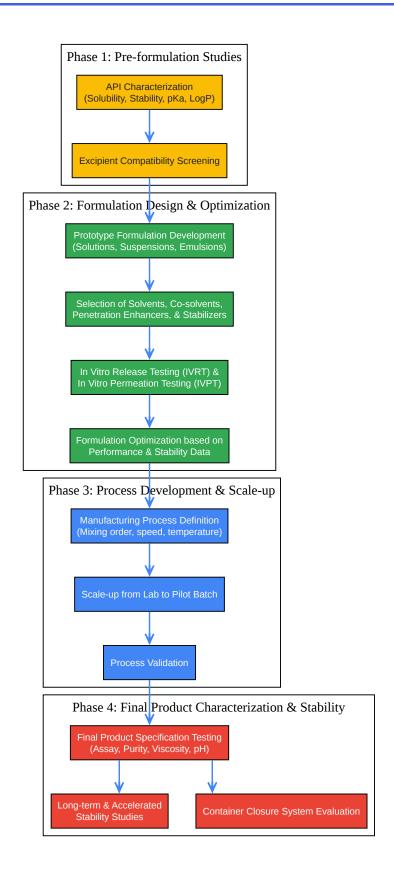
The binding of **Esafoxolaner** to these channels blocks the influx of chloride ions, leading to hyperexcitation of the parasite's central nervous system and subsequent paralysis and death.

[1] The selective toxicity of **Esafoxolaner** arises from the differential sensitivity of insect versus mammalian GABA receptors.[1]









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